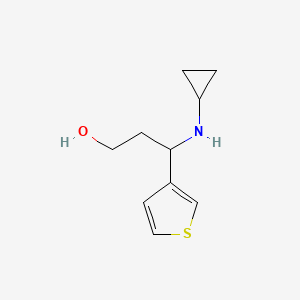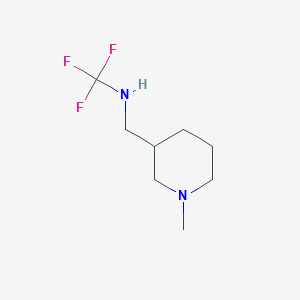
1,1,1-trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine is a fluorinated amine compound characterized by the presence of a trifluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine typically involves the reaction of a trifluoromethylating agent with a suitable amine precursor. One common method involves the use of trifluoromethyl iodide (CF3I) and a secondary amine, such as N-((1-methylpiperidin-3-yl)methyl)amine, under basic conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the scaling up of the synthesis process while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of the original amine.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique fluorinated structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can bind to its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine: Similar structure but with a different position of the methyl group on the piperidine ring.
1,1,1-Trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine: Contains an isopropyl group instead of a methyl group on the piperidine ring.
Uniqueness
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the piperidine ring can affect the compound’s binding affinity to its molecular targets, making it distinct from its analogs.
Properties
Molecular Formula |
C8H15F3N2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(1-methylpiperidin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13-4-2-3-7(6-13)5-12-8(9,10)11/h7,12H,2-6H2,1H3 |
InChI Key |
PJWUHMRLCDCIHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)CNC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)

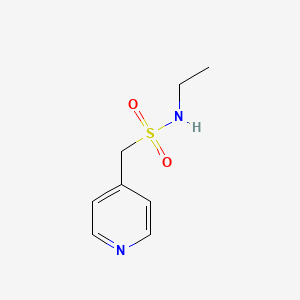
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)


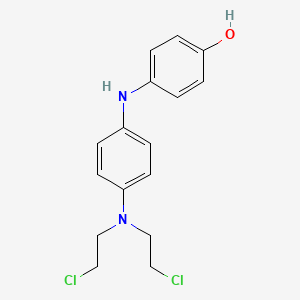

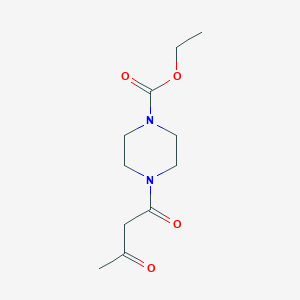

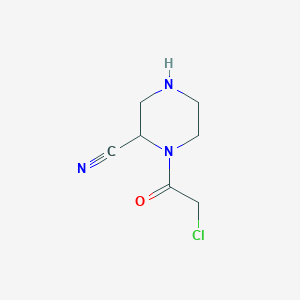
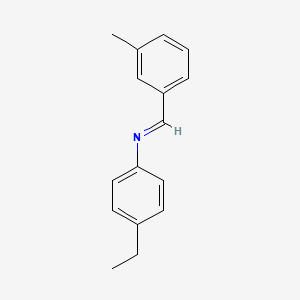
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
